1-Chloro-2,5-difluoro-3-nitrobenzene

Vue d'ensemble

Description

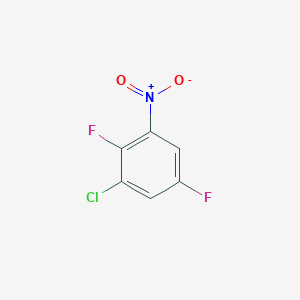

1-Chloro-2,5-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2. It is a derivative of nitrobenzene, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science .

Méthodes De Préparation

The synthesis of 1-Chloro-2,5-difluoro-3-nitrobenzene typically involves the nitration of 1-chloro-2,5-difluorobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitro group is introduced into the benzene ring .

Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

1-Chloro-2,5-difluoro-3-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative .

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Chloro-2,5-difluoro-3-nitrobenzene is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its fluorine and nitro groups contribute to the biological activity of the resulting compounds.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be modified to create potent anticancer agents. For instance, modifications to the nitro group have led to compounds that exhibit selective cytotoxicity against cancer cells while sparing normal cells.

Agrochemical Production

This compound serves as an essential intermediate in the development of agrochemicals, including pesticides and herbicides. The presence of chlorine and fluorine enhances the efficacy and stability of these chemicals.

Case Study: Development of Herbicides

In a study focused on herbicide formulation, this compound was used to synthesize a new class of selective herbicides that effectively control broadleaf weeds while minimizing damage to cereal crops. The herbicides demonstrated improved environmental safety profiles compared to traditional options.

Material Science Applications

The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials such as polymers and coatings.

Case Study: Polymer Synthesis

Researchers have explored the use of this compound in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers are valuable in industries requiring durable materials that can withstand harsh conditions.

Chemical Research and Development

This compound is also significant in chemical research for developing new synthetic methodologies. Its reactivity allows chemists to explore novel reaction pathways.

Case Study: Reaction Mechanisms

Studies have investigated the reaction mechanisms involving this compound, leading to insights into electrophilic aromatic substitution reactions that are critical for designing new synthetic routes in organic chemistry.

Mécanisme D'action

The mechanism of action of 1-Chloro-2,5-difluoro-3-nitrobenzene is primarily based on its ability to undergo electrophilic and nucleophilic reactions. The electron-withdrawing effects of the nitro and fluorine groups make the benzene ring highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring .

Comparaison Avec Des Composés Similaires

1-Chloro-2,5-difluoro-3-nitrobenzene can be compared with other similar compounds, such as:

1-Chloro-2,4-difluoro-3-nitrobenzene: Similar in structure but with different fluorine substitution patterns, leading to variations in reactivity and applications.

1-Chloro-2,3-difluoro-4-nitrobenzene: Another isomer with distinct chemical properties and uses.

2,5-Difluoronitrobenzene: Lacks the chlorine atom, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable in various chemical syntheses and applications .

Activité Biologique

1-Chloro-2,5-difluoro-3-nitrobenzene (CAS: 21664217) is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a chlorine atom, two fluorine atoms, and a nitro group on a benzene ring, influences its reactivity and interactions within biological systems. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.

- Molecular Formula : C₆H₂ClF₂NO₂

- Molecular Weight : 193.54 g/mol

- Density : Approximately 1.6 g/cm³

- Boiling Point : Around 247.6 °C

The biological activity of this compound is primarily linked to its electrophilic nature, allowing it to participate in various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial and anti-inflammatory effects .

Interaction with Enzymes and Proteins

The compound is known to interact with various enzymes and proteins within biological systems. Its ability to undergo electrophilic aromatic substitution enhances its reactivity with nucleophiles in biological contexts, which may lead to modulation of enzymatic activities and toxicity .

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory properties attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. However, comprehensive studies are needed to establish these effects conclusively.

Acute Toxicity Studies

Acute toxicity studies have indicated that the compound exhibits significant toxicity in animal models. The LD50 (lethal dose for 50% of the population) for male and female Sprague-Dawley rats was found to be approximately 560 mg/kg body weight . Symptoms of intoxication observed included reduced appetite, activity levels, and signs of organ distress such as jaundice and lung congestion.

Mutagenicity and Carcinogenicity

Limited mutagenicity data suggest that while this compound may exhibit weak mutagenic activity in bacterial test systems, it did not demonstrate significant mutagenicity in mammalian cell tests . Further research is needed to evaluate its long-term carcinogenic potential.

Case Studies

Propriétés

IUPAC Name |

1-chloro-2,5-difluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZVSFPNJJNPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.